molecular formula C5H12N2O B072671 tert-Butylurea CAS No. 1118-12-3

tert-Butylurea

Cat. No.: B072671
CAS No.: 1118-12-3
M. Wt: 116.16 g/mol
InChI Key: JLEHSYHLHLHPAL-UHFFFAOYSA-N
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Description

tert-Butylurea, also known as N-tert-Butylurea, is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is known for its crystalline structure and is used in various chemical applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

It is known that tert-Butylurea can be co-metabolically degraded by certain bacterial strains This suggests that it may interact with specific enzymes and proteins within these organisms

Cellular Effects

It is known that certain bacterial strains can metabolize this compound , suggesting that it may influence cellular metabolism in these organisms

Molecular Mechanism

It is known to be involved in the co-metabolic degradation process in certain bacterial strains

Metabolic Pathways

It is known that certain bacterial strains can metabolize this compound , suggesting that it may be involved in specific metabolic pathways in these organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylurea can be synthesized by treating urea with tert-butanol in the presence of concentrated sulfuric acid. The reaction is typically carried out at a temperature range of 20–25°C with ice cooling to control the exothermic nature of the reaction . The reaction can be represented as follows:

Urea+tert-ButanolH2SO4This compound+Water\text{Urea} + \text{tert-Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Urea+tert-ButanolH2​SO4​​this compound+Water

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization from hot water or ethanol to remove impurities such as N,N’-di-tert-butylurea .

Chemical Reactions Analysis

Types of Reactions: tert-Butylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: tert-Butylamine and carbon dioxide.

    Substitution: Substituted ureas depending on the halogenated compound used.

Comparison with Similar Compounds

    N,N’-Di-tert-butylurea: Similar in structure but with two tert-butyl groups instead of one.

    tert-Butylamine: A simpler compound derived from the hydrolysis of tert-Butylurea.

    Urea: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it distinct from other urea derivatives and useful in specific chemical and biological applications .

Properties

IUPAC Name

tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEHSYHLHLHPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044365
Record name (1,1-Dimethylethyl)urea
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1118-12-3
Record name tert-Butylurea
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Record name (1,1-Dimethylethyl)urea
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Record name tert-Butylurea
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Record name Urea, N-(1,1-dimethylethyl)-
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Record name tert-butylurea
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Record name (1,1-DIMETHYLETHYL)UREA
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Synthesis routes and methods

Procedure details

The batch 1 D-tartrate of (208), was reconverted to the free base (a necessary part of the chiral assay procedure) using the procedure given above (to give 3.49 g), and the D-tartrate formation procedure was repeated as described to give the batch 2 salt of (208), 4.41 g (92% from D-tartaric acid) (chiral LC: 1.7% at 8.34 min and 96.22% at 8.98 min=96.5% ee after preparative derivatisation as the tert-butylurea (208)).
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